Src Kinase Inhibitory Potency Advantage
When elaborated with identical 4-[(2,4-dichlorophenyl)amino] substituents, the 6,7-diethoxy-substituted 3-quinolinecarbonitrile (compound 2i) inhibited human Src tyrosine kinase with an IC₅₀ of 11 nM, compared to an IC₅₀ of 30 nM for the corresponding 6,7-dimethoxy analog (compound 2a/1a), representing a 2.7-fold improvement in enzymatic potency attributable solely to the ethoxy-for-methoxy substitution [1].
| Evidence Dimension | Src kinase enzymatic IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 11 nM (compound 2i: 4-[(2,4-dichlorophenyl)amino]-6,7-diethoxyquinoline-3-carbonitrile) |
| Comparator Or Baseline | IC₅₀ = 30 nM (compound 2a/1a: 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile) |
| Quantified Difference | 2.7-fold lower IC₅₀ (greater potency) for the 6,7-diethoxy derivative |
| Conditions | ELISA-based Src kinase enzymatic assay; pH 7.5, 2°C; ATP-competitive format [1] |
Why This Matters
This fold-change in potency is the direct result of the C-6/C-7 alkoxy substitution and demonstrates that procurement of the 6,7-diethoxy scaffold is necessary to achieve the superior enzymatic activity reported for lead Src inhibitors in this chemotype.
- [1] BindingDB entry BDBM4504: 4-[(2,4-Dichlorophenyl)amino]-6,7-diethoxyquinoline-3-carbonitrile, Src IC₅₀ = 11 nM. Wyeth-Ayerst Research. Also: Boschelli DH et al. J Med Chem. 2001;44(5):822-833; compound 2a IC₅₀ = 30 nM. View Source
